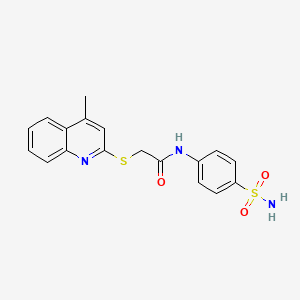

2-(4-methylquinolin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-methylquinolin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide” is a chemical compound that has been studied for its potential in the synthesis of biologically active quinoline derivatives . It has a molecular formula of C15H16N2O3S2 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazides with carbon disulfide in the presence of KOH in ethanol. This reaction involves oxadiazoline ring closure to form the corresponding 5-[(4-methylquinolin-2-ylsulfanyl)methyl]-1,3,4-oxadiazolo-2(3H)-thiones .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline ring attached to a sulfanyl group, which is further linked to an acetamide group .Chemical Reactions Analysis

In the synthesis process, the reaction of hydrazides with substituted benzaldehydes in ethanol under reflux gives N’-(hydroxybenzylidene)-2-(4-methylquinolin-2-ylsulfanyl)acetohydrazides and N’-[4-(dimethylamino)benzylidene)-2-(4-methylquinolin-2-ylsulfanyl)acetohydrazides .Physical And Chemical Properties Analysis

The compound has an average mass of 336.429 Da and a monoisotopic mass of 336.060242 Da .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of various chemical structures. For instance, it has been used in the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines through Pummerer-type cyclization, demonstrating its role in facilitating complex chemical reactions (Toda et al., 2000).

Pharmacological Applications

- This compound has shown potential in the development of cancer therapeutics. For example, certain derivatives have demonstrated cytotoxic activity against breast and colon cancer cell lines, highlighting its significance in anticancer research (Ghorab et al., 2015).

- In the realm of antiviral research, a novel anilidoquinoline derivative of this compound showed significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis virus, indicating its potential application in antiviral therapy (Ghosh et al., 2008).

Structural and Material Science Applications

- The compound has been studied for its structural aspects, such as in the formation of salts and inclusion compounds. This research contributes to understanding its potential in material science applications, especially in the development of novel compounds with enhanced properties (Karmakar et al., 2007).

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound undergoes intramolecular cyclization in both alkaline and acidic media . This process results in the formation of 1,2,4-triazoles and 1,3,4-thiadiazoles . The compound’s interaction with its targets and the resulting changes would depend on these chemical transformations.

Biochemical Pathways

The synthesis of this compound involves the formation of 1,3,4-oxadiazole and 1,3-dioxoisoindoline rings and schiff base residues

Action Environment

It is known that the compound’s synthesis involves reactions in both alkaline and acidic media , suggesting that pH could potentially influence its action.

properties

IUPAC Name |

2-(4-methylquinolin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-12-10-18(21-16-5-3-2-4-15(12)16)25-11-17(22)20-13-6-8-14(9-7-13)26(19,23)24/h2-10H,11H2,1H3,(H,20,22)(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHJORBCRDGCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2463144.png)

![tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2463145.png)

![N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2463146.png)

![1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2463148.png)

![(E)-4-(Dimethylamino)-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2463149.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2463150.png)

![1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2463151.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2463153.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate](/img/structure/B2463157.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2463158.png)

![4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B2463159.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2463163.png)